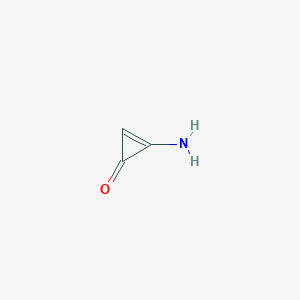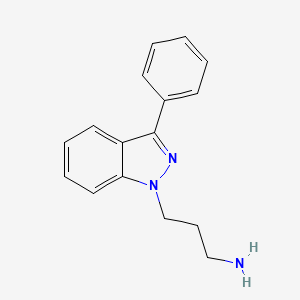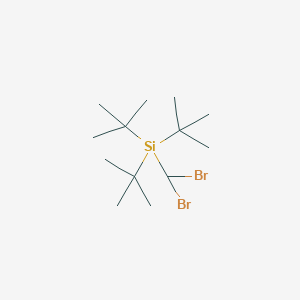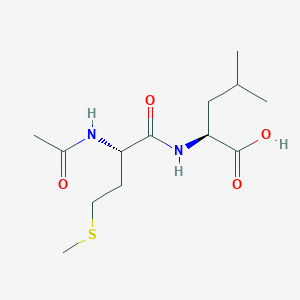
N-Acetyl-L-methionyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-methionyl-L-leucine is a dipeptide compound formed by the condensation of N-acetyl-L-methionine and L-leucine. It is characterized by its molecular formula C₁₃H₂₄N₂O₄S and a molecular weight of 304.41 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionyl-L-leucine can be synthesized through the formal condensation of the carboxy group of N-acetyl-L-methionine with the amino group of L-leucine . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the peptide is assembled step-by-step on a solid resin support. This method allows for efficient purification and high yields. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-methionyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The amino group in the leucine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-methionyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in protein-protein interactions and as a substrate in enzymatic studies.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and as a neuroprotective agent
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical chemistry.
Wirkmechanismus
N-Acetyl-L-methionyl-L-leucine exerts its effects through several mechanisms:
Transport Mechanism: It is transported into cells via organic anion transporters (OAT1 and OAT3) and monocarboxylate transporters (MCT1)
Metabolic Pathways: Once inside the cell, it participates in metabolic pathways, influencing glucose metabolism and enhancing cerebellar activity
Receptor Interaction: It may interact with glycine receptors and AMPA receptors, affecting neurotransmission.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-methionyl-L-leucine can be compared with other similar compounds such as:
N-Acetyl-L-leucine: Used in the treatment of vertigo and neurodegenerative disorders.
N-Acetyl-L-methionine: Utilized in nutritional therapy and as a peritoneal dialysis treatment.
N-Acetyl-DL-leucine: A racemic mixture with similar therapeutic applications but different pharmacokinetics.
Uniqueness
This compound is unique due to its dual amino acid composition, combining the properties of both methionine and leucine. This combination allows it to participate in a wider range of biochemical reactions and enhances its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
60461-05-4 |
|---|---|
Molekularformel |
C13H24N2O4S |
Molekulargewicht |
304.41 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H24N2O4S/c1-8(2)7-11(13(18)19)15-12(17)10(5-6-20-4)14-9(3)16/h8,10-11H,5-7H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
InChI-Schlüssel |
JTTNTYOGIGHWBA-QWRGUYRKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
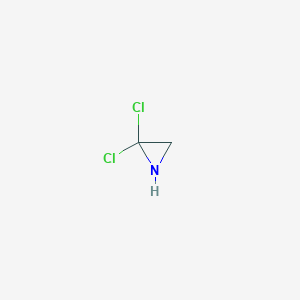

![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
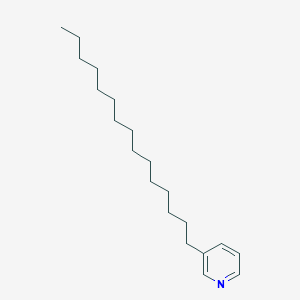
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
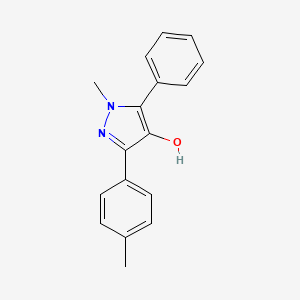

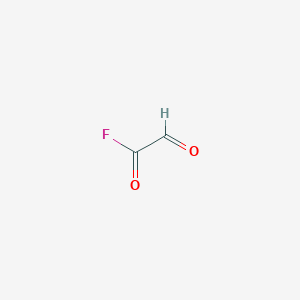
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
